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Compound of Interest

Compound Name: Coumarin 545T

Cat. No.: B132394

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure and synthesis of
Coumarin 545T, a fluorescent dye with significant applications in organic light-emitting diodes
(OLEDSs), organic photovoltaics (OPVs), and as a laser dye.

Chemical Structure

Coumarin 545T, systematically named 10-(2-Benzothiazolyl)-2,3,6,7-tetrahydro-1,1,7,7-
tetramethyl-1H,5H,11H-[1]benzopyrano[6,7,8-ijjquinolizin-11-one, is a complex heterocyclic
molecule. Its structure is characterized by a rigid, fused-ring system that incorporates a
coumarin core, a julolidine moiety, and a benzothiazole substituent. This unique combination of
electron-donating and electron-accepting groups contributes to its notable photophysical
properties.

The core structure is a benzopyrano-quinolizinone system, which is further functionalized with
four methyl groups, enhancing its solubility and stability. The benzothiazole group, attached at
the 10-position of the coumarin ring, plays a crucial role in the molecule's electronic properties
and fluorescence.

Key Structural Features:

e Coumarin Core: A benzopyran-2-one skeleton, which is a common scaffold in fluorescent
dyes.
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» Julolidine Moiety: A rigidified aniline structure that acts as a strong electron-donating group,
contributing to the molecule's high fluorescence quantum yield. The tetramethyl substitution
enhances solubility.

e Benzothiazole Group: An electron-withdrawing group that, in conjunction with the julolidine
moiety, creates a push-pull system, leading to strong intramolecular charge transfer and red-
shifted emission.

Quantitative Data

The photophysical and thermal properties of Coumarin 545T are summarized in the table
below. These properties make it a highly efficient green-emitting dopant in OLEDSs.

Property Value Conditions Reference
Molecular Formula C26H26N202S - [1112]
Molecular Weight 430.57 g/mol - [2]
Light yellow to brown
Appearance - [2]
powder/crystal
Melting Point 228.0t0 234.0 °C - [2]
Absorption Maximum In Tetrahydrofuran
468.0 to 478.0 nm [2]
(Amax) (THF)
Photoluminescence In Tetrahydrofuran
) 506 nm [1]
Maximum (Aem) (THF)
HOMO Energy Level 5.6 eV - [1]
LUMO Energy Level 3.0ev - [1]
_ >98.0% (by Total
Purity _ - [2]
Nitrogen)

Synthesis of Coumarin 545T

The synthesis of Coumarin 545T is a multi-step process that involves the construction of a key
intermediate, 9-formyl-8-hydroxy-1,1,7,7-tetramethyljulolidine, followed by a condensation
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reaction to introduce the benzothiazole moiety. While a specific, detailed protocol for the
industrial synthesis of Coumarin 545T is not publicly available, a plausible synthetic route can
be constructed based on established organic reactions for similar compounds.

The proposed overall synthesis is depicted in the following workflow diagram:

Step 2: Formylation (Vilsmeier-Haack Reaction)

Step 1: Synthesis of 8-hydroxy-1,1,7,7-tetramethyljulolidine
I
(o= 1 ] G
I

Click to download full resolution via product page

Caption: Proposed synthetic workflow for Coumarin 545T.

Experimental Protocols

The following are detailed, plausible experimental protocols for each step in the proposed
synthesis of Coumarin 545T. These are based on general procedures for analogous reactions
found in the scientific literature.

Step 1: Synthesis of 8-hydroxy-1,1,7,7-
tetramethyljulolidine

This step involves the N-alkylation of 3-aminophenol with 1-bromo-3-methyl-2-butene, followed
by an intramolecular cyclization to form the tetramethyljulolidine ring system.

Materials:
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3-Aminophenol

1-bromo-3-methyl-2-butene

Potassium carbonate (K2COs)

N,N-Dimethylformamide (DMF)

Ethyl acetate

Brine

Procedure:

To a solution of 3-aminophenol (1 equivalent) in DMF, add potassium carbonate (3
equivalents).

Slowly add 1-bromo-3-methyl-2-butene (2.5 equivalents) to the mixture at room temperature.
Heat the reaction mixture to 80°C and stir for 24 hours.

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl
acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

The crude product is then subjected to a cyclization reaction by heating in a high-boiling
point solvent such as diphenyl ether or by using a Lewis acid catalyst to promote the
intramolecular reaction.

Purify the resulting 8-hydroxy-1,1,7,7-tetramethyljulolidine by column chromatography.

Step 2: Formylation of 8-hydroxy-1,1,7,7-
tetramethyljulolidine (Vilsmeier-Haack Reaction)

This step introduces a formyl group at the 9-position of the julolidine ring, which is activated for

electrophilic substitution.[3]
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Materials:

8-hydroxy-1,1,7,7-tetramethyljulolidine

N,N-Dimethylformamide (DMF)

Phosphorus oxychloride (POCIs)

Sodium acetate

Dichloromethane (DCM)

Procedure:

In a flask cooled to 0°C, slowly add phosphorus oxychloride (1.2 equivalents) to DMF (3
equivalents) with stirring to form the Vilsmeier reagent.

e Add a solution of 8-hydroxy-1,1,7,7-tetramethyljulolidine (1 equivalent) in DCM to the
Vilsmeier reagent at 0°C.

 Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

e Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium
acetate.

o Extract the product with DCM, wash the organic layer with water and brine, dry over
anhydrous sodium sulfate, and concentrate under reduced pressure.

 Purify the resulting 9-formyl-8-hydroxy-1,1,7,7-tetramethyljulolidine by column
chromatography.[3]

Step 3: Condensation with 2-Aminothiophenol to form
Coumarin 545T

This final step involves the condensation of the formyl group of the julolidine derivative with 2-
aminothiophenol, followed by cyclization to form the benzothiazole ring and the coumarin
system in one pot.
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Materials:

9-Formyl-8-hydroxy-1,1,7,7-tetramethyljulolidine

2-Aminothiophenol

Ethanol

Piperidine (catalyst)

Procedure:

o Dissolve 9-formyl-8-hydroxy-1,1,7,7-tetramethyljulolidine (1 equivalent) and 2-
aminothiophenol (1.1 equivalents) in ethanol.

e Add a catalytic amount of piperidine to the solution.

o Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by
thin-layer chromatography.

o Upon completion, cool the reaction mixture to room temperature. The product, Coumarin
545T, may precipitate out of the solution.

o Collect the solid product by filtration and wash with cold ethanol.

« If necessary, the product can be further purified by recrystallization from a suitable solvent or
by column chromatography to achieve high purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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